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Compound of Interest

Compound Name: 2-Bromo-5-fluoroterephthalic acid

CAS No.: 1245807-64-0

Cat. No.: B089992 Get Quote

Executive Summary
2-Bromo-5-fluoroterephthalic acid (2-Br-5-F-TPA) represents a high-value "Janus" scaffold in

organic synthesis. Its structural uniqueness lies in the orthogonal reactivity of its two halogen

substituents: an electron-deficient fluorine atom activated for Nucleophilic Aromatic Substitution

(

) and a bromine atom primed for Palladium-catalyzed cross-coupling.

This Application Note provides a validated roadmap for synthesizing novel derivatives from this

core. Unlike standard terephthalic acid linkers used solely for Metal-Organic Frameworks

(MOFs), 2-Br-5-F-TPA allows for pre-synthetic functionalization (modifying the linker before

MOF assembly) or post-synthetic modification (PSM) within porous networks. Furthermore, it

serves as a critical junction point for synthesizing poly-functionalized pharmacophores,

including quinazolinones and PROTAC linkers.

Chemo-Selective Strategy: The Orthogonality
Principle
To successfully utilize 2-Br-5-F-TPA, one must understand the electronic push-pull mechanisms

at play.
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The Fluorine (C-5): Positioned para to the C-2 carboxylate (and ortho to the C-5

carboxylate), this fluorine is highly activated. The electron-withdrawing nature of the carboxyl

groups lowers the energy of the Meisenheimer complex intermediate, facilitating

reactions with amines, thiols, and alkoxides.

The Bromine (C-2): While sterically crowded by the adjacent carboxylic acid, the C-Br bond

is weaker than the C-F bond. It is the exclusive site for oxidative addition by Pd(0) catalysts

under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions.

The Golden Rule:

For maximum yield and purity, perform

reactions (Fluorine displacement) before Pd-catalyzed couplings if the nucleophile

is compatible. If the nucleophile is sensitive to Pd-conditions, protect the carboxylic

acids as esters first.

Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways available from the core

scaffold.
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Figure 1: Divergent synthetic pathways from the 2-Br-5-F-TPA core. Green paths indicate

nucleophilic substitution; Red paths indicate metal-catalyzed coupling.

Detailed Experimental Protocols
Protocol A: Scaffold Protection (Esterification)
Rationale: Working with the free acid in Pd-catalyzed reactions often leads to catalyst

poisoning or solubility issues. Converting to the dimethyl ester is the industry standard for high-

throughput synthesis.

Reagents:

2-Bromo-5-fluoroterephthalic acid (1.0 eq)

Methanol (Anhydrous, 20 vol)

Sulfuric acid (conc., 0.5 eq) or Thionyl Chloride (2.0 eq)

Procedure:

Charge a round-bottom flask with 2-Bromo-5-fluoroterephthalic acid.

Add anhydrous Methanol.

Add concentrated

dropwise (exothermic).

Reflux at 65°C for 12 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The

product (diester) will move significantly higher than the baseline acid.

Workup: Cool to RT. Concentrate in vacuo to ~20% volume. Pour into crushed ice/water.

Filter the white precipitate, wash with cold

(sat. aq.) to remove residual acid, and dry under vacuum.

Yield Target: >90%.
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Protocol B: The "Fluorine-First" Pathway ( )
Application: Synthesis of aniline-derived MOF linkers or fluorescent probes.

Reagents:

Dimethyl 2-bromo-5-fluoroterephthalate (from Protocol A)

Primary Amine (R-

, 1.2 eq)

(2.0 eq) or DIPEA (2.5 eq)

Solvent: DMF or DMSO (anhydrous)

Procedure:

Dissolve the diester in DMF (0.2 M concentration).

Add the base (

).

Add the amine.[1][2][3][4]

Heat to 60-80°C.

Note: The activation by the ortho-ester allows this to proceed at milder temperatures than

unactivated aryl fluorides.

Monitoring: Reaction is usually complete within 4-6 hours.

Workup: Pour into water. Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to

remove DMF. Dry over

.

Data Validation:
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F NMR is crucial here. The disappearance of the signal at ~-110 ppm (Ar-F) confirms
substitution.

Protocol C: The "Bromine-First" Pathway (Suzuki-
Miyaura)
Application: Extending conjugation for optical materials or creating bi-aryl linkers.

Reagents:

Dimethyl 2-bromo-5-fluoroterephthalate (1.0 eq)

Aryl Boronic Acid (1.2 eq)

Catalyst:

(3-5 mol%)

Base:

or

(2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

Degassing: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Critical Step:

Oxygen is the enemy of this reaction.

Add the diester, boronic acid, and base to the reaction vessel.

Add the Pd catalyst last under a positive pressure of inert gas.

Heat to 90°C for 12-18 hours.

Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate. Purify via

column chromatography (SiO2).
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Selectivity Note: Under these conditions, the C-F bond remains intact, allowing for

subsequent functionalization via Protocol B if desired.

Application Focus: MOF Linker Geometry
When using 2-Br-5-F-TPA derivatives in MOFs (e.g., UiO-66 or MOF-5 analogs), the steric bulk

of the substituents (Br/F) induces a "twist" in the phenyl ring relative to the metal nodes.

Substituent Van der Waals Radius (Å) Impact on Pore Aperture

-H (Reference) 1.20 Standard Aperture

-F 1.47
Minimal steric penalty; high

polarity.

-Br 1.85
Significant pore narrowing;

accessible for PSM.

-NH-R (via

)
Variable

Tunable gating effects;

"breathing" MOF behavior.

Synthesis of the MOF (Brief): To form the MOF, the ester groups from Protocols B/C must be

hydrolyzed back to the acid (LiOH, THF/H2O, RT, 4h). The resulting free acid is then

solvothermally reacted with metal salts (e.g.,

or

) in DMF/Formic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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